BenchChemオンラインストアへようこそ!

UNC7467

IP6K inhibitor structure-activity relationship enzymatic assay

UNC7467 is a validated chemical probe for IP6K1/2 with low nanomolar potency (IC50 4.9-8.9 nM) and >100-fold selectivity over IP6K3. It reliably reduces cellular inositol pyrophosphate (66-81%) without perturbing other inositol phosphates. In DIO mice, 5 mg/kg/day i.p. improves glycemic control, ameliorates hepatic steatosis, and reduces weight gain. Ideal for metabolic disease research where IP6K3 confounding must be avoided.

Molecular Formula C20H13NO3
Molecular Weight 315.3 g/mol
Cat. No. B10855010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC7467
Molecular FormulaC20H13NO3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=NO3)C(=O)O
InChIInChI=1S/C20H13NO3/c22-20(23)16-10-11-18-17(12-16)19(24-21-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23)
InChIKeyFGCSKRKOSIKUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC7467: A Potent and Selective IP6K1/2 Inhibitor for Obesity and Metabolic Research


UNC7467 (also designated compound 20) is a benzisoxazole-based small molecule that functions as a potent inhibitor of inositol hexakisphosphate kinases 1 and 2 (IP6K1/2) [1]. It exhibits low nanomolar inhibitory activity against these isoforms (IP6K2 IC50 = 4.9 nM, IP6K1 IC50 = 8.9 nM) and demonstrates substantial selectivity over IP6K3 (IC50 = 1320 nM) [1]. The compound reduces cellular inositol pyrophosphate levels without broadly perturbing other inositol phosphate species and has shown efficacy in diet-induced obese (DIO) mouse models, improving glycemic control, ameliorating hepatic steatosis, and reducing weight gain [1]. UNC7467 serves as a well-characterized in vivo chemical probe for investigating IP6K-mediated metabolic regulation and holds relevance for obesity, type 2 diabetes, and nonalcoholic fatty liver disease research [1].

Why UNC7467 Cannot Be Replaced by Generic IP6K Inhibitors


Inositol hexakisphosphate kinase (IP6K) inhibitors vary widely in isoform selectivity, cellular target engagement, and in vivo efficacy. Compounds within this class—such as the earlier hit TNP (IC50 ~0.47–0.55 µM), the pan-IP6K inhibitor LI-2242 (IP6K3 IC50 = 8.7 nM), or closely related benzisoxazole analogs lacking the optimal para-phenyl substituent—exhibit significantly different potency and selectivity profiles [1][2]. Generic substitution without quantitative validation risks introducing confounding variables in experiments that depend on IP6K1/2-specific inhibition, cellular pyrophosphate reduction, or metabolic phenotyping. The differential evidence detailed below establishes why UNC7467 occupies a distinct position in the IP6K inhibitor landscape and why procurement decisions must be guided by specific, comparator-driven data.

UNC7467 Comparative Performance Data: Quantitative Differentiation from Analogs and In-Class Alternatives


16-Fold Improvement in IP6K1 Potency Over Lead Analog 17

In a direct head-to-head comparison within the same enzyme-coupled assay, UNC7467 (compound 20) demonstrated a 16-fold increase in IP6K1 inhibitory potency relative to the parent analog 17. This improvement is attributed to the para-phenyl substituent on the R2 position of the benzisoxazole core [1].

IP6K inhibitor structure-activity relationship enzymatic assay

>100-Fold Selectivity for IP6K1/2 Over IP6K3 Versus Pan-IP6K Inhibitor LI-2242

UNC7467 exhibits pronounced selectivity for IP6K1 and IP6K2 (IC50 = 8.9 nM and 4.9 nM, respectively) over IP6K3 (IC50 = 1320 nM), yielding selectivity ratios of >148-fold and >269-fold [1]. In contrast, the pan-IP6K inhibitor LI-2242 inhibits IP6K3 with an IC50 of 8.7 nM, making it a less discriminatory tool for dissecting isoform-specific functions [2].

IP6K isoform selectivity chemical probe target engagement

Efficient Cellular Target Engagement with Minimal Off-Target Inositol Phosphate Perturbation

In HCT116 colon cancer cells, UNC7467 reduced levels of inositol pyrophosphates (the direct products of IP6K activity) by 66–81% without significantly altering the levels of other inositol phosphates [1]. This profile contrasts with earlier inhibitors like TNP, which exhibit lower cellular potency and broader off-target effects due to ATP-competitive binding and IP3K inhibition .

cellular pharmacodynamics inositol pyrophosphate HCT116 cells

In Vivo Efficacy at Lower Dose Compared to LI-2242 in Diet-Induced Obese Mice

UNC7467 administered intraperitoneally at 5 mg/kg/day for four weeks in DIO mice significantly reduced body weight gain, improved glycemic profiles in a pyruvate tolerance test, and ameliorated hepatic steatosis, without altering food intake [1]. The pan-IP6K inhibitor LI-2242 required a higher dose of 20 mg/kg/day (i.p.) to achieve comparable reductions in body fat and metabolic improvements .

in vivo pharmacology obesity metabolic disease

Broad Kinase Selectivity with Notable IPMK Inhibition

UNC7467 was profiled against a panel of 30 diverse kinases at 1 µM and showed no significant inhibition, confirming its selectivity for the IP6K family . However, it does inhibit inositol phosphate multi-kinase (IPMK) with an IC50 of 24.4 nM, a property shared with several other IP6K inhibitors [1]. This is in contrast to TNP, which also inhibits IP3K (IC50 = 10.2 µM) and may exhibit broader off-target kinase activity .

kinase selectivity off-target profiling IPMK

UNC7467 Application Scenarios: Where This Compound Provides Optimal Value


IP6K1/2-Specific Target Validation in Metabolic Disease Models

UNC7467 is the preferred chemical probe for studies requiring selective inhibition of IP6K1 and IP6K2 without confounding IP6K3 activity. Its >100-fold selectivity over IP6K3 enables researchers to attribute phenotypic outcomes specifically to IP6K1/2 blockade. This is critical in obesity, insulin resistance, and hepatic steatosis models where IP6K isoforms have distinct metabolic roles [1].

In Vivo Metabolic Phenotyping in Diet-Induced Obese Mice

With an established effective dose of 5 mg/kg/day i.p. in DIO mice, UNC7467 offers a cost-efficient in vivo tool for studying IP6K-mediated metabolic regulation. Its ability to improve glycemic control, reduce hepatic steatosis, and attenuate weight gain without affecting food intake makes it suitable for chronic dosing studies in metabolic disease research [1].

Cellular Inositol Pyrophosphate Profiling

UNC7467 reliably reduces cellular inositol pyrophosphate levels by 66–81% in HCT116 cells without broadly perturbing other inositol phosphate species. This makes it an ideal reference compound for validating IP6K-dependent pyrophosphate signaling in cell-based assays, including those investigating insulin secretion, adipocyte thermogenesis, or cancer metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC7467

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.